2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)-
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Overview
Description
2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- is a synthetic organic compound that belongs to the class of amides This compound features a propenamide backbone with a 4-chlorophenyl group and a 2-thienyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- typically involves the reaction of 4-chloroaniline with 2-thiophenecarboxylic acid, followed by the formation of the amide bond through a condensation reaction. Common reagents used in this process include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl and 2-thienyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N-(4-bromophenyl)-3-(2-thienyl)-
- 2-Propenamide, N-(4-methylphenyl)-3-(2-thienyl)-
- 2-Propenamide, N-(4-fluorophenyl)-3-(2-thienyl)-
Uniqueness
2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds with different substituents.
Properties
CAS No. |
64741-20-4 |
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Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H10ClNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16) |
InChI Key |
BONWLLFDXXNFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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